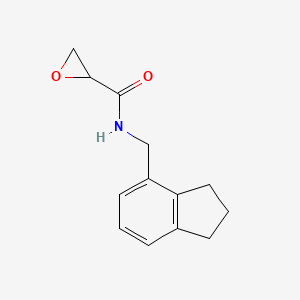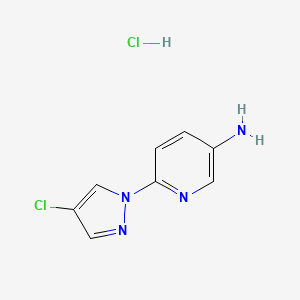
6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride" is a derivative of pyrazole, a class of organic compounds with significant pharmacological activities. Pyrazole derivatives are known for their diverse chemical properties and biological activities, making them valuable in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related pyrazole and pyridine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the formation of novel heterocyclic scaffolds with antibacterial activity . Similarly, cyclization reactions are employed to synthesize new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds . The electrochemical strategy is another method used for synthesizing pyrazole derivatives, such as the 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones, which involves an electrogenerated base . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy . For instance, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivative was studied in detail by X-ray diffraction . The dihedral angles between the rings in these compounds can be significant, as observed in a related compound where the pyrazole ring forms distinct angles with the attached phenyl and pyridine rings . These structural analyses are crucial for understanding the chemical behavior and potential interactions of "this compound."
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the presence of substituents on the pyrazole and pyridine rings. For example, nucleophilic substitution was used to selectively produce a 4-substituted product from a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . The presence of chlorine in the compound of interest suggests that similar reactions could be applicable for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are often determined by their molecular structure. The presence of non-covalent interactions, including hydrogen bonds and van der Waals interactions, can affect the crystal packing and, consequently, the physical properties of these compounds . The analysis of vibrational spectra and non-covalent interactions can provide insights into the behavior of "this compound" in different environments.
科学的研究の応用
Heterocyclic Chemistry and Applications
Pyrazole Derivatives in Drug Development
Pyrazole derivatives are noted for their wide range of pharmacological properties. They are basic and unsaturated due to the presence of double bonds in their ring structure, which makes them present in many drugs as well as organic and pharmaceutical compounds. The review study by Bhattacharya et al. (2022) shows the structure, physical and chemical properties, synthetic approaches, and biological activities of Pyrazole heterocyclic ring structure, indicating their importance in medicinal chemistry.
Catalysis and Chemical Synthesis
Heterocyclic compounds are pivotal in catalysis and chemical synthesis. For instance, compounds with pyridine and pyrazole scaffolds have been used in synthesizing a wide variety of complex molecules. The versatility of these compounds in forming metal complexes and their role in asymmetric catalysis and synthesis highlight their significance. The work by Li et al. (2019) on heterocyclic N-oxide molecules underscores their potential in organic synthesis, catalysis, and drug applications, emphasizing their biological and medicinal applications.
Material Science and Molecular Electronics
Heterocyclic compounds, including pyrazoles and pyridines, also find applications in material science and molecular electronics. Their electronic properties make them suitable candidates for developing new materials with desired electronic and photonic properties. While specific studies on "6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride" were not identified, the broader research context suggests potential applications in these areas due to the structural and electronic similarities with other heterocyclic compounds.
Environmental and Green Chemistry
Heterocyclic compounds are explored in environmental and green chemistry for their potential in pollution control and as green catalysts. For example, amine-functionalized sorbents, which might share functional similarities with the compound of interest, have been studied for their efficiency in removing persistent organic pollutants from water, as discussed by Ateia et al. (2019).
作用機序
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to interact with various biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
特性
IUPAC Name |
6-(4-chloropyrazol-1-yl)pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-6-3-12-13(5-6)8-2-1-7(10)4-11-8;/h1-5H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBBJMOKUJUDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=C(C=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431963-78-8 |
Source


|
| Record name | 3-Pyridinamine, 6-(4-chloro-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)


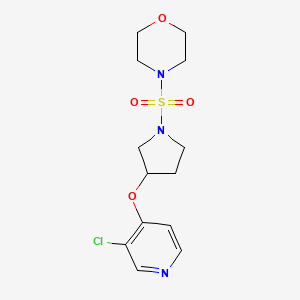
![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)
![3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2532879.png)
![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)
![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)
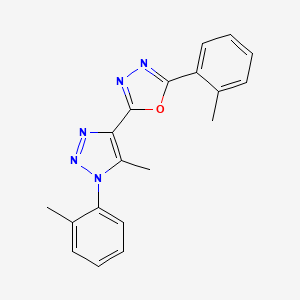
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)
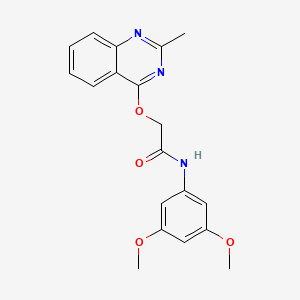
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)
